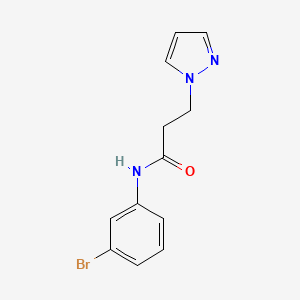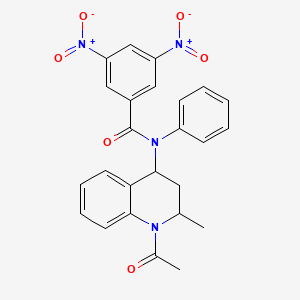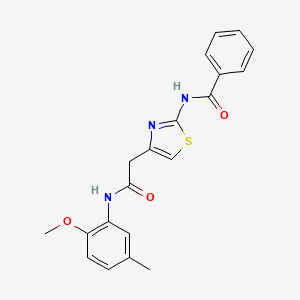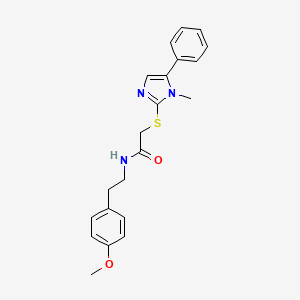
N-(3-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide: is an organic compound that features a bromophenyl group attached to a pyrazole ring via a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Amidation: The final step involves the coupling of the bromophenyl group with the pyrazole ring through a propanamide linker. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the bromophenyl group.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions also makes it useful in bioinorganic chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug development targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which N-(3-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromophenyl group can participate in π-π interactions, while the pyrazole ring can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and activity of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide
- N-(3-fluorophenyl)-3-(1H-pyrazol-1-yl)propanamide
- N-(3-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
Comparison: N-(3-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding This can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs
Properties
Molecular Formula |
C12H12BrN3O |
|---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C12H12BrN3O/c13-10-3-1-4-11(9-10)15-12(17)5-8-16-7-2-6-14-16/h1-4,6-7,9H,5,8H2,(H,15,17) |
InChI Key |
GETHIZLBHUYUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11273246.png)


![9-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11273266.png)
![1-(4-Ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11273273.png)

![N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11273289.png)

![N-(3,5-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11273305.png)
![7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11273307.png)
![5-[(3,4-dimethylphenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273313.png)
![7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11273321.png)
![N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273327.png)
![3-hydroxy-4-(4-methylphenyl)-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11273343.png)
